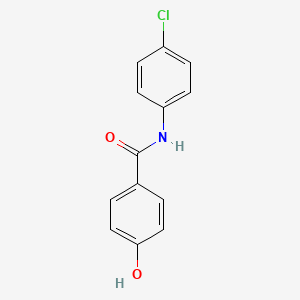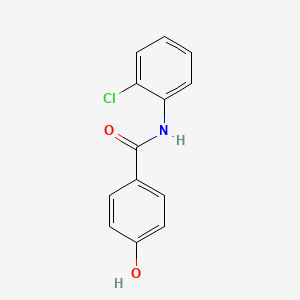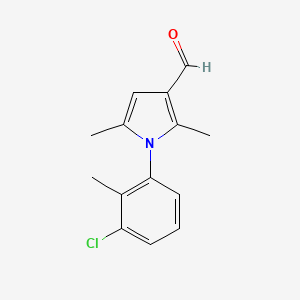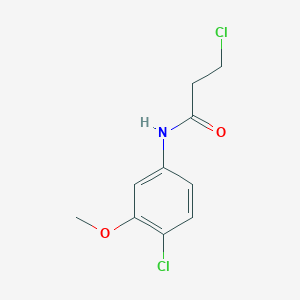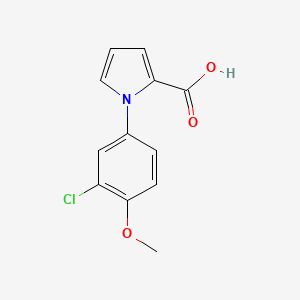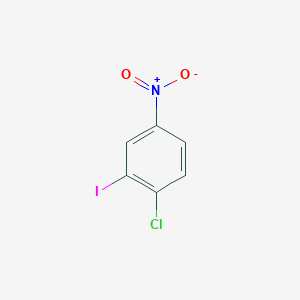
5-chloro-2-(4-fluorophenyl)-1H-indole
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Classification of Indoles
Indole derivatives, including "5-chloro-2-(4-fluorophenyl)-1H-indole," have a wide range of applications in scientific research due to their complex and versatile chemical structures. A comprehensive review of indole synthesis methods highlights the significance of indoles in organic chemistry, providing a classification system for indole syntheses based on strategic approaches. This classification facilitates understanding of the diverse synthetic routes available for indole preparation, emphasizing their relevance in medicinal chemistry and drug development (Taber & Tirunahari, 2011).
Biological Significance of Indole Derivatives
Indole derivatives exhibit a broad spectrum of pharmacological activities. Research on indole derivatives has shown their potential in treating various diseases, including cancer, microbial infections, and neurological disorders. The versatility of the indole ring allows for the synthesis of compounds with significant anticancer, antimicrobial, and anti-inflammatory properties, making indole derivatives a key focus for new drug discovery (Padmavathi et al., 2021).
C2-Functionalization of Indoles
The C2-functionalization of indoles represents a critical area in the modification of indole derivatives for enhanced biological activity. Techniques such as umpolung (polarity inversion) enable the modification of indole molecules at the C2 position, opening new pathways for the synthesis of indole derivatives with potential applications in synthetic and pharmaceutical chemistry. This approach underscores the importance of indole derivatives in drug development, particularly for compounds that are difficult to synthesize through conventional methods (Deka, Deb, & Baruah, 2020).
Indole Derivatives in Antiviral Research
Indole derivatives play a crucial role in the development of antiviral agents. The structural diversity and ability to bind to various biological targets make indole-containing compounds promising candidates for the treatment of viral infections. Recent developments in indole-based antiviral agents highlight the potential of these compounds in addressing the need for effective treatments against various viral diseases (Zhang, Chen, & Yang, 2014).
Mecanismo De Acción
Propiedades
IUPAC Name |
5-chloro-2-(4-fluorophenyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN/c15-11-3-6-13-10(7-11)8-14(17-13)9-1-4-12(16)5-2-9/h1-8,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAOTZHRPDQHCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3024557.png)

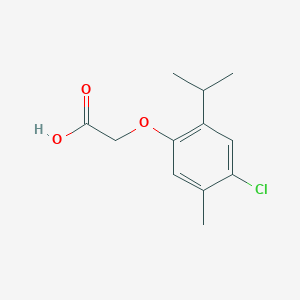
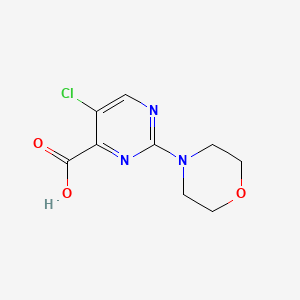

![4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid](/img/structure/B3024565.png)
